tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate
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Overview
Description
The compound “tert-Butyl 3-(3-fluorophenyl)-3-formyl-1-pyrrolidinecarboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a fluorophenyl group, which is a phenyl ring (a six-membered carbon ring, the simplest form of which is benzene) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions . For instance, phenylboronic acids can be synthesized from phenylmagnesium bromide and trimethyl borate .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which the reactions are carried out . For example, boronic acids can undergo a variety of reactions, including coupling reactions with halides or pseudohalides, and condensation reactions with diols .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined by its specific structure. For example, the presence of a fluorophenyl group could influence the compound’s polarity, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-(3-fluorophenyl)-3-formylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2,3)21-14(20)18-8-7-16(10-18,11-19)12-5-4-6-13(17)9-12/h4-6,9,11H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXSYAJZOZWKIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC(=CC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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